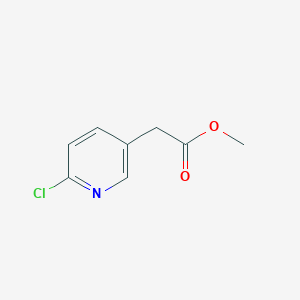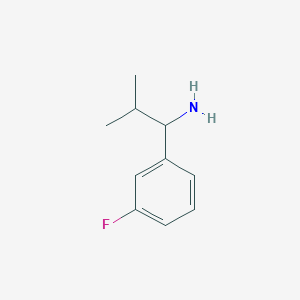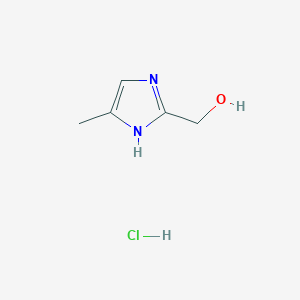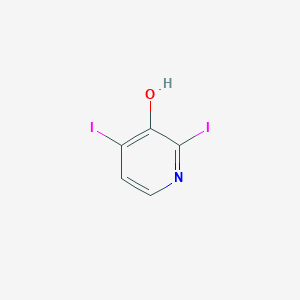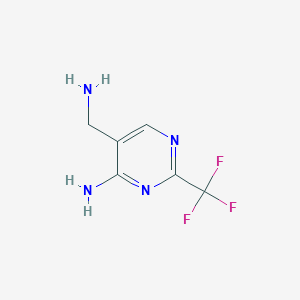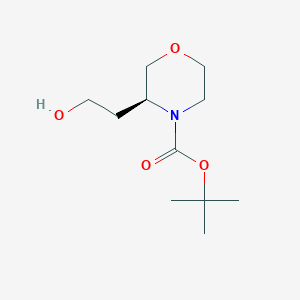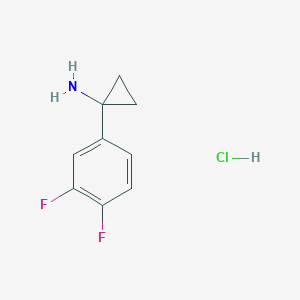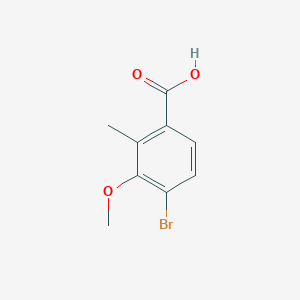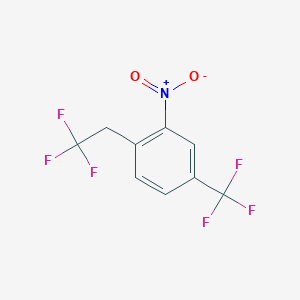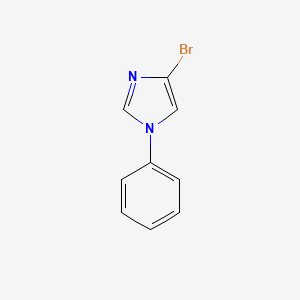
4-Bromo-1-phenyl-1H-imidazole
概要
説明
4-Bromo-1-phenyl-1H-imidazole is a heterocyclic compound that contains an imidazole ring . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of substituted imidazoles, such as 4-Bromo-1-phenyl-1H-imidazole, has seen recent advances . These heterocycles are key components to functional molecules used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .科学的研究の応用
Thermochemical Properties
- Vapor Pressure and Enthalpies: 1-(R-phenyl)-1H-imidazoles, including derivatives like 4-Bromo-1-phenyl-1H-imidazole, have been studied for their absolute vapor pressures and standard enthalpies of vaporization. These properties are crucial for practical applications in various industries (Emel’yanenko et al., 2017).
Antimicrobial Applications
- Potent Antimicrobial Agents: Novel imidazoles, including variants of 4-Bromo-1-phenyl-1H-imidazole, have been synthesized and shown to exhibit antimicrobial activities. This makes them valuable in the development of new antimicrobial drugs (Narwal et al., 2012).
Synthetic Chemistry Applications
- Arylation Reactions: 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles, potentially including 4-Bromo-1-phenyl-1H-imidazole, can be synthesized through palladium-catalyzed arylation reactions. This process is significant for creating complex molecular structures in medicinal chemistry (Bellina et al., 2007).
Corrosion Inhibition
- Inhibition of Carbon Steel Corrosion: Imidazole-based molecules, possibly including derivatives of 4-Bromo-1-phenyl-1H-imidazole, are explored for their ability to inhibit corrosion in acidic mediums. This has implications for industrial applications in materials protection (Costa et al., 2021).
Anti-Leishmanial and Anti-Fungal Activities
- Biological Activities: Compounds derived from 4-Bromo-1-phenyl-1H-imidazole have been tested for their anti-leishmanial, anti-oxidant, and anti-fungal activities, highlighting their potential in therapeutic applications (Hussain et al., 2009).
Applications in Organic Light Emitting Diodes (OLEDs)
- OLED and Fluorescence Response: Silicon-centered imidazolyl derivatives, which may include 4-Bromo-1-phenyl-1H-imidazole, are promising candidates for OLEDs due to their fluorescent properties. They also exhibit distinct fluorescence responses to Ag(I) ion (Wang et al., 2010).
Anticancer Activities
- Potential in Cancer Treatment: Some derivatives of 4-Bromo-1-phenyl-1H-imidazole have shown notable anti-cancer activities, making them potential candidates for further exploration in cancer therapeutics (Hussein & Al-lami, 2022).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a key component in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .
特性
IUPAC Name |
4-bromo-1-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCHREPCYDQKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-phenyl-1H-imidazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

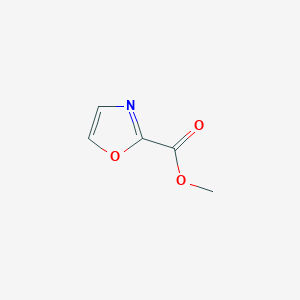
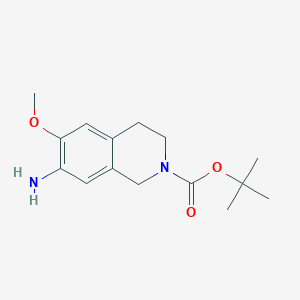
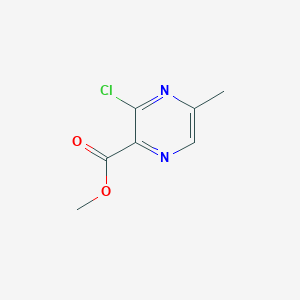
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)
